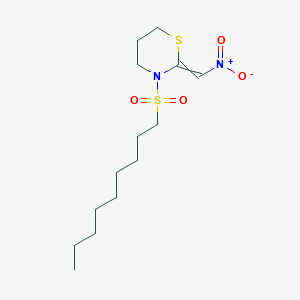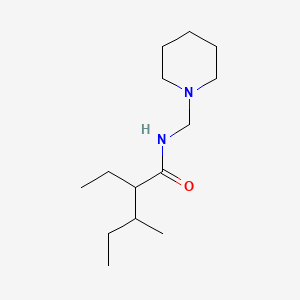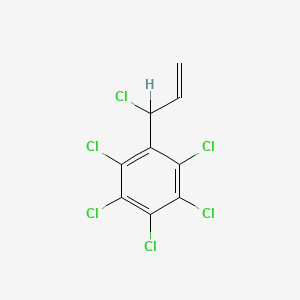![molecular formula C21H17NO2S3 B14403647 4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole CAS No. 88264-15-7](/img/structure/B14403647.png)
4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of methoxyphenyl and thiophenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone under basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Thiophenyl Group: The thiophenyl group can be attached through a nucleophilic substitution reaction involving a thiol and a suitable leaving group on the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines (if nitro groups are present).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit key enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole: Lacks the methoxy groups, which may affect its chemical and biological properties.
4,5-Bis(4-chlorophenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole: Contains chlorophenyl groups instead of methoxyphenyl groups, potentially altering its reactivity and applications.
Uniqueness
4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole is unique due to the presence of methoxy groups, which can influence its electronic properties, solubility, and interactions with biological targets.
Properties
CAS No. |
88264-15-7 |
|---|---|
Molecular Formula |
C21H17NO2S3 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-thiophen-2-ylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C21H17NO2S3/c1-23-16-9-5-14(6-10-16)19-20(15-7-11-17(24-2)12-8-15)27-21(22-19)26-18-4-3-13-25-18/h3-13H,1-2H3 |
InChI Key |
BEGVWUYNCRZVJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)SC3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)

![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
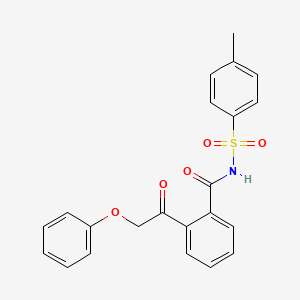
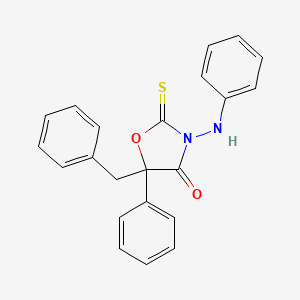
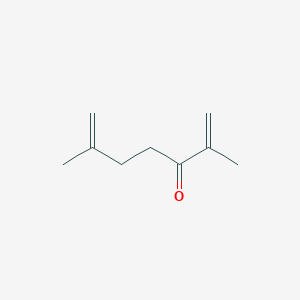
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
